molecular formula C8H9ClN2O2S B014230 ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate CAS No. 5909-24-0

ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B014230
CAS No.: 5909-24-0
M. Wt: 232.69 g/mol
InChI Key: SNNHLSHDDGJVDM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a biochemical reagent It’s used in life science related research , suggesting that it may interact with various biological targets.

Mode of Action

It has been suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can be displaced by cyanide ion . This indicates that the compound may undergo nucleophilic substitution reactions, which could potentially alter its interaction with its targets.

Biochemical Pathways

Given its use in life science research , it’s plausible that it may influence a variety of biochemical pathways depending on the context of its application.

Result of Action

It’s used in the synthesis of pyrimidinopyridones, potential inhibitors of the fms tyrosine kinase . This suggests that the compound may have a role in inhibiting tyrosine kinase activity, which could have various downstream effects on cellular signaling pathways.

Action Environment

It’s worth noting that the compound is stored under nitrogen at -20°c , suggesting that certain conditions are necessary to maintain its stability.

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase . This compound interacts with various enzymes and proteins, including those involved in the synthesis and regulation of nucleotides. The nature of these interactions often involves the inhibition of specific enzymatic activities, which can lead to alterations in cellular signaling pathways and metabolic processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with FMS tyrosine kinase can lead to changes in cell proliferation and differentiation . Additionally, this compound may impact the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of FMS tyrosine kinase, thereby affecting downstream signaling pathways that regulate cell growth and survival . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by inhibiting specific enzymes or signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation. This compound interacts with enzymes such as kinases and phosphatases, which play crucial roles in regulating metabolic flux and metabolite levels . Its impact on these pathways can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNHLSHDDGJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207832
Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5909-24-0
Record name Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate
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Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Record name 5909-24-0
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Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Record name ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester (50 g, 0.234 mmol), POCl3 (110 mL, 1.17 mmol) and diethylaniline (70 mL, 0.28 mmol) was refluxed for 5 h. The solvent was removed under vacuum and the residue was dissolved in ice H2O and cautiously neutralized with aqueous NaHCO3. After extraction with EtOAc (3×400 mL), the organic extracts were combined, dried and concentrated to give 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester as a yellow solid (42 g, 77% yield). 1H NMR (300 MHz, CDCl3): δ 8.92 (s, 1H), 4.41 (q, J=7.2 Hz, 2H), 1.40 (t, J=7.2 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
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Customer
Q & A

Q1: What makes Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate particularly reactive in nucleophilic substitution reactions?

A1: This compound exhibits interesting reactivity due to the presence of both the electron-withdrawing chlorine atom at the 4-position and the methylthio group at the 2-position of the pyrimidine ring. This combination makes the 4-position highly susceptible to nucleophilic attack. []

Q2: Can you provide an example of an unexpected reaction outcome observed with this compound?

A2: While typical nucleophiles like dimethylamine or sodium phenoxide yield expected substitution products at the 4-position, reactions with cyanide ions lead to an unexpected outcome. Instead of the anticipated 4-cyano derivative, Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate is formed. This suggests that the cyanide ion can displace the 2-methylthio group, highlighting its unusual lability in this specific chemical environment. []

Q3: Besides cyanide, are there other examples of nucleophiles that can displace the 2-methylthio group in Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate?

A3: Yes, treatment with an excess of sodium methoxide results in the displacement of both the chlorine atom and the methylthio group, yielding Methyl 2,4-di-methoxy pyrimidine-5-carboxylate. This further emphasizes the unique reactivity of the 2-methylthio group in this molecule. []

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